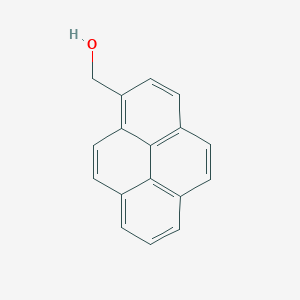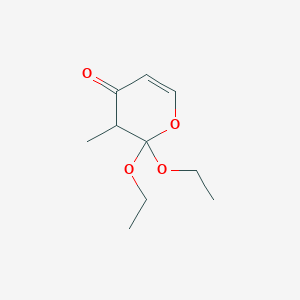
2,2-diethoxy-3-methyl-3H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diethoxy-3-methyl-3H-pyran-4-one, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public.
Wirkmechanismus
DEET works by blocking the receptors on an insect's antennae that detect chemicals, such as carbon dioxide and lactic acid, that are emitted by humans and other animals. When an insect is unable to detect these chemicals, it is less likely to bite or sting.
Biochemische Und Physiologische Effekte
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to locate and recognize a host, as well as its ability to feed and reproduce. DEET has also been shown to affect the activity of certain enzymes in insects, which can lead to their death.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent that is widely used in laboratory experiments. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public. However, DEET has some limitations for laboratory experiments. For example, it can be difficult to control the concentration of DEET in the air, which can affect the behavior of insects. Additionally, some insects may be resistant to DEET, which can make it less effective in certain situations.
Zukünftige Richtungen
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the biochemical and physiological effects of DEET on insects, which can lead to a better understanding of how it works and how it can be improved. Finally, there is a need for more research on the environmental impact of DEET, particularly on its effects on non-target organisms.
Synthesemethoden
DEET is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-methyl-3-penten-2-one with ethyl magnesium bromide to form 3-methyl-3-penten-2-ol. This compound is then reacted with acetic anhydride to form 2,2-diethoxy-3-methyl-3-penten-1-ol. Finally, this compound is oxidized with chromic acid to form DEET.
Wissenschaftliche Forschungsanwendungen
DEET is widely used in scientific research as an insect repellent. It is used to protect researchers from insect bites while they are working in the field. DEET is also used in laboratory experiments to study the behavior of insects and the effectiveness of other insect repellents.
Eigenschaften
CAS-Nummer |
106727-51-9 |
|---|---|
Produktname |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
IZCZFCKSEDEVMD-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
Kanonische SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
Synonyme |
4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



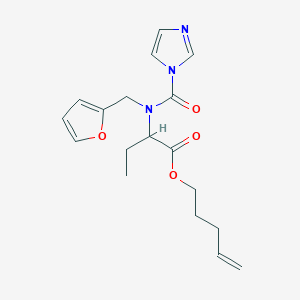
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
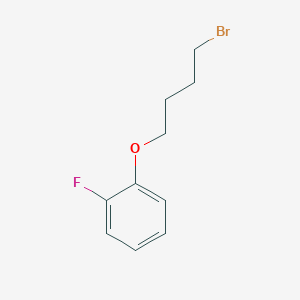
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
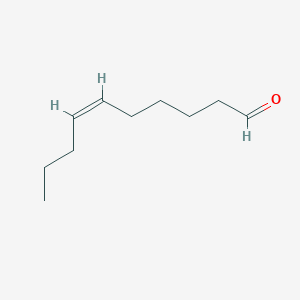
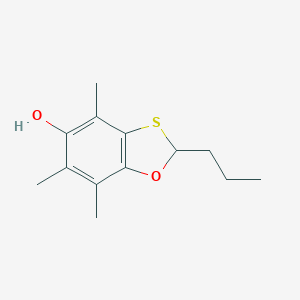
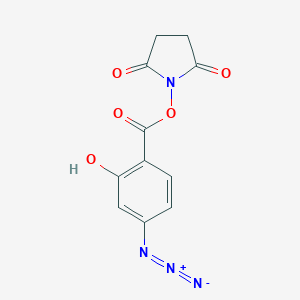
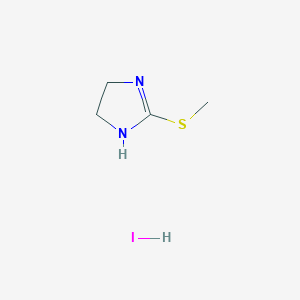
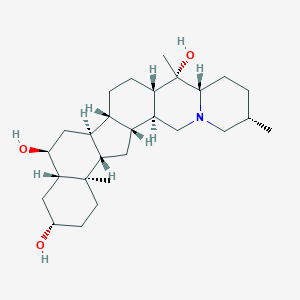
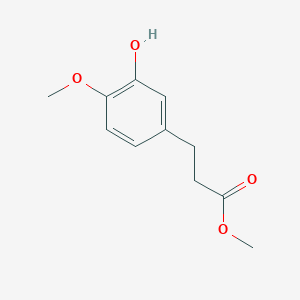
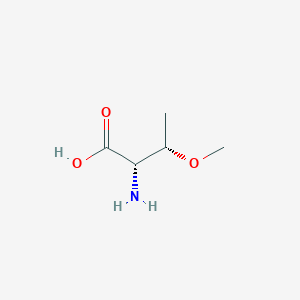
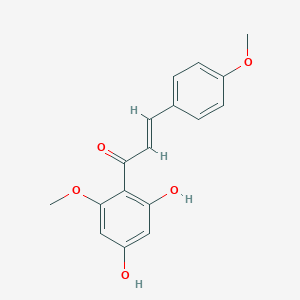
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
